

Application Notes and Protocols: Lewis Acid Catalyzed Reductions with Triethylsilane

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Introduction

Lewis acid-catalyzed reductions utilizing triethylsilane (Et3SiH) have emerged as a powerful and versatile methodology in modern organic synthesis. This technique, often referred to as ionic hydrogenation, offers a mild and chemoselective approach for the reduction of a wide array of functional groups.[1][2][3] The combination of a Lewis acid with triethylsilane provides a potent reducing system capable of deoxygenating alcohols and ethers, reducing carbonyl compounds to their corresponding alkanes or alcohols, and hydrogenating alkenes, among other transformations.[4][5] The reaction proceeds through the activation of the substrate by the Lewis acid, rendering it susceptible to hydride transfer from the electron-rich triethylsilane.[6][7] This method is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates due to its high functional group tolerance and often high yields under mild conditions.[6][8]

Applications

The applications of Lewis acid-catalyzed reductions with triethylsilane are extensive and continue to expand. Key transformations include:

Reduction of Carbonyls: Aldehydes and ketones can be selectively reduced to either
alcohols or completely deoxygenated to the corresponding alkanes, depending on the
reaction conditions and the Lewis acid employed.[9][10]



- Deoxygenation of Alcohols and Ethers: Benzylic, allylic, and tertiary alcohols and ethers are readily reduced to the corresponding hydrocarbons.[9][11]
- Reduction of Alkenes: Tri- and tetra-substituted alkenes, as well as aryl-substituted alkenes, can be efficiently hydrogenated.[4]
- Reductive Amination: Aldehydes and ketones can be converted to secondary and tertiary amines in the presence of an amine source.[11]
- Cleavage of Protecting Groups: This method can be used for the reductive cleavage of various protecting groups, such as benzylidene acetals.[4]

Data Presentation

The following tables summarize quantitative data for representative Lewis acid-catalyzed reductions with triethylsilane, showcasing the versatility and efficiency of this methodology.

Table 1: Reduction of Aldehydes and Ketones

| Entry | Substr ate | Lewis Acid | Solven t | Temp (°C) | Time (h) | Produ ct | Yield (%) | Refere nce |
|-------|-------------------------------------|---------------|-------------|--------------|-------------|---------------------------------|--------------|---------------|
| 1 | m- Nitroac etophen one | BF3 | CH2Cl2 | RT | 0.5 | m- Nitroeth ylbenze ne | 91-95 | [10] |
| 2 | Acetop henone | InBr3 | CH2Cl2 | RT | 1 | Ethylbe nzene | 95 | [6] |
| 3 | 4- Phenyl- 2- butanon e | B(C6F5)3 | Toluene | 25 | 2 | 4- Phenylb utane | 99 | [5] |
| 4 | Cyclohe xanone | Sc(OTf) | CH2Cl2 | RT | 12 | Cyclohe xane | 85 | [5] |



Table 2: Deoxygenation of Alcohols and Ethers

| Entry | Substr ate | Lewis Acid | Solven t | Temp (°C) | Time (h) | Produ ct | Yield (%) | Refere nce |
|-------|---------------------------------|---------------|-------------|--------------|-------------|---|--------------|---------------|
| 1 | 1- Adama ntanol | B(C6F5)3 | Toluene | 25 | 0.5 | Adama ntane | 99 | [12] |
| 2 | Benzhy drol | B(C6F5)3 | Toluene | 25 | 0.5 | Diphen ylmetha ne | 99 | [12] |
| 3 | Benzyl methyl ether | B(C6F5)3 | Toluene | 25 | 1 | Toluene | 98 | [12] |
| 4 | Dibenzy lic Phosph ate | Et3SiH | N/A | RT | 18 | Monode benzyla ted Phosph ate | 85 | [8] |

Table 3: Reduction of Alkenes



| Entry | Substr ate | Lewis Acid | Solven t | Temp (°C) | Time (h) | Produ ct | Yield (%) | Refere nce |
|-------|---|---------------|-------------|--------------|-------------|---------------------------|--------------|---------------|
| 1 | 1- Methyl- 1- cyclohe xene | CF3CO OH | CH2Cl2 | 30 | 24 | Methylc yclohex ane | 98 | [4] |
| 2 | α- Pinene | CF3CO OH | CH2Cl2 | 30 | 24 | Pinane | 95 | [4] |
| 3 | Exocycl ic unsatur ated ester | CF3CO OH | N/A | RT | 1 | Saturat ed ester | 92 | [4] |

Experimental Protocols

Protocol 1: Reduction of a Ketone to a Hydrocarbon with Triethylsilane and Boron Trifluoride

This protocol describes the reduction of m-nitroacetophenone to m-nitroethylbenzene.[10]

Materials:

- m-Nitroacetophenone
- Triethylsilane (Et3SiH)
- Dichloromethane (CH2Cl2), anhydrous
- Boron trifluoride (BF3) gas
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Anhydrous magnesium sulfate (MgSO4)



- Three-necked round-bottomed flask
- Magnetic stirrer
- Gas inlet tube
- Pressure-equalizing dropping funnel
- Dewar condenser
- Drying tube (containing anhydrous calcium sulfate)

Procedure:

- Equip a dry, 250-mL, three-necked, round-bottomed flask with a magnetic stirring bar, a gasinlet tube, a pressure-equalizing dropping funnel, and a Dewar condenser cooled with icewater and fitted with a drying tube.
- Add a solution of triethylsilane (0.180 mol) in 80 mL of dichloromethane to the flask.
- Cool the flask in an ice-water bath and commence stirring.
- Introduce a steady stream of boron trifluoride gas above the surface of the stirred solution.
- Simultaneously, add a solution of m-nitroacetophenone (0.121 mol) in 40 mL of dichloromethane dropwise from the dropping funnel over 30 minutes.
- After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
- Stop the flow of boron trifluoride and remove the ice bath.
- Slowly add 75 mL of saturated aqueous sodium bicarbonate solution to quench the reaction.
- Separate the organic layer, and extract the aqueous layer with two 25-mL portions of dichloromethane.
- Combine the organic layers and wash with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.



- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product by distillation or chromatography to yield m-nitroethylbenzene.

Protocol 2: Deoxygenation of an Alcohol with Triethylsilane and Tris(pentafluorophenyl)borane

This protocol provides a general procedure for the deoxygenation of a secondary alcohol.[5] [12]

Materials:

- Secondary alcohol (e.g., Benzhydrol)
- Triethylsilane (Et3SiH)
- Tris(pentafluorophenyl)borane (B(C6F5)3)
- Anhydrous toluene
- Round-bottomed flask
- · Magnetic stirrer
- · Nitrogen or Argon atmosphere setup

Procedure:

- To a stirred solution of the secondary alcohol (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add tris(pentafluorophenyl)borane (5 mol%).
- Add triethylsilane (2.0 mmol) to the mixture at room temperature.
- Stir the reaction mixture at 25 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

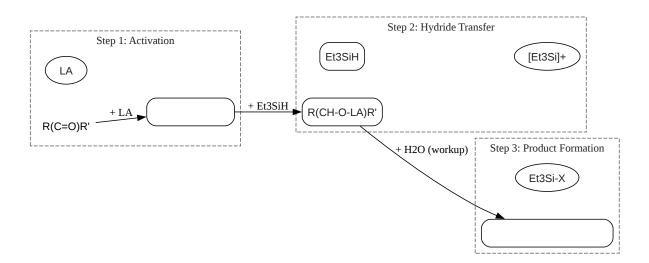


- Upon completion (typically 0.5-2 hours), quench the reaction by the addition of a few drops of water.
- Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired hydrocarbon.

Visualizations

General Mechanism of Lewis Acid-Catalyzed Reduction

The following diagram illustrates the generally accepted mechanism for the Lewis acidcatalyzed reduction of a carbonyl compound with triethylsilane.



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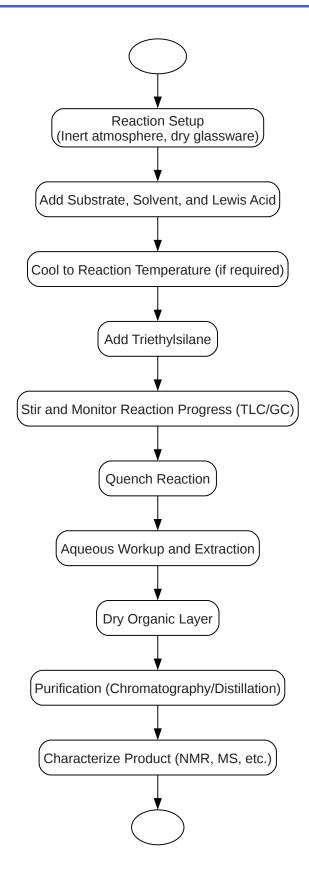


Caption: General mechanism of Lewis acid-catalyzed carbonyl reduction.

Experimental Workflow

This diagram outlines a typical experimental workflow for performing a Lewis acid-catalyzed reduction with triethylsilane.





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Caption: Typical experimental workflow for triethylsilane reductions.



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